molecular formula C19H16N2O3 B2631638 1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide CAS No. 1103515-09-8

1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide

Cat. No.: B2631638
CAS No.: 1103515-09-8
M. Wt: 320.348
InChI Key: LFXIYGBGWSWRLF-UHFFFAOYSA-N
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Description

1-(Benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide is a synthetic hybrid compound engineered for medicinal chemistry and drug discovery research. It incorporates two privileged pharmacophores: the benzofuran ring system and the indoline scaffold. The benzofuran moiety is a prominent structural feature in numerous biologically active molecules and is extensively investigated for its potent anticancer properties . Researchers value benzofuran derivatives for their ability to interact with critical biological targets, such as tubulin, and to disrupt cancer cell proliferation . Furthermore, the indoline carboxamide portion of the molecule is a structure of high interest in neuroscience research, often explored for modulating neurological targets. This molecular architecture makes this compound a compound of significant interest for developing novel therapeutic agents, particularly in oncology and central nervous system (CNS) disorders. Its primary research value lies in its potential as a lead compound for structure-activity relationship (SAR) studies, enabling the exploration of new chemical space for inhibitor design and target validation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1-benzofuran-2-carbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-20-18(22)15-10-12-6-2-4-8-14(12)21(15)19(23)17-11-13-7-3-5-9-16(13)24-17/h2-9,11,15H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXIYGBGWSWRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of benzofuran-2-carbonyl chloride, which is then reacted with N-methylindoline-2-carboxamide under controlled conditions to form the desired compound . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the carbonyl linkage.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common reagents used in these reactions include anhydrous solvents, strong acids or bases, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of benzofuran-based compounds, including derivatives like 1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide, as effective inhibitors of various cancer cell lines. For instance, benzofuran derivatives have demonstrated submicromolar inhibition against carbonic anhydrase IX (hCA IX), a target associated with tumor growth and metastasis. The structure-activity relationship (SAR) analysis revealed that modifications to the benzofuran scaffold significantly enhance antitumor efficacy .

Table 1: Antiproliferative Activities of Benzofuran Derivatives

CompoundIC50 (μM) - MCF-7IC50 (μM) - MDA-MB-231
9bNA37.60 ± 1.86
9e14.91 ± 1.042.52 ± 0.39
9f19.70 ± 2.0611.50 ± 1.05
Dox1.43 ± 0.122.36 ± 0.18

The compound 9e exhibited the best antiproliferative action against MDA-MB-231 cells, with an IC50 value comparable to that of Doxorubicin, a standard chemotherapeutic agent .

Neurodegenerative Disease Treatment

Compounds featuring benzofuran and indole scaffolds are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. They act as inhibitors of key enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in cholinergic signaling pathways affected in Alzheimer's patients . The multitarget-directed ligands derived from these compounds may help mitigate symptoms or slow disease progression.

Synthetic Chemistry Applications

The synthesis of benzofuran-fused compounds through multicomponent reactions (MCRs) has gained traction in medicinal chemistry, showcasing the versatility of benzofuran derivatives in creating complex molecular architectures . For example, MCRs involving benzofuran and amines have yielded piperidine derivatives that can be further modified for drug development.

Table 2: Synthetic Pathways for Benzofuran Derivatives

Reaction TypeDescription
Mannich ReactionUtilizes benzofuran as a nucleophilic site for piperidine synthesis .
Enamine FormationInvolves enamines to create diverse heterocycles .

Lipid-Lowering Effects

Emerging research indicates that certain carboxamide derivatives may exhibit lipid-lowering properties, contributing to cardiovascular health by reducing triglyceride levels and cholesterol . This suggests a potential application for compounds like this compound in metabolic disorders.

Case Studies and Research Findings

Several studies have documented the biological activities of benzofuran derivatives:

  • A study demonstrated that benzofuran-based carboxylic acids effectively inhibited hCA IX and hCA XII isoforms, with implications for cancer treatment .
  • Research into the synthesis of indole-fused compounds indicates that modifications to indole structures can lead to promising drug candidates with enhanced biological activity .

Mechanism of Action

The mechanism of action of 1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural features, synthesis, and biological relevance.

Structural and Functional Comparisons

Table 1: Key Structural and Functional Attributes of Analogs
Compound Name (Source) Core Structure Key Substituents Reported Activity/Use Synthesis Yield (If Available)
Target Compound Benzofuran + Indoline Benzofuran-2-carbonyl, N-methyl carboxamide Hypothetical enzyme inhibition Not provided
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide (21) Benzofuran + Benzimidazole Benzofuran-2-carboxamide, benzyl-benzimidazole IDO1 inhibitor 37%
1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine (HCl) Benzofuran + Propaneamine N-methylpropan-2-amine DEA reference material Not provided
(Z)-3-Amino-7-methoxy-N1-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (Intermediate) Benzofuran + Carbohydrazide Methoxy, hydrazide, indolinone Synthetic intermediate Not provided
Key Observations:

Benzofuran Core :

  • The target compound and all analogs share a benzofuran moiety, which is frequently associated with π-π stacking interactions in enzyme binding pockets .
  • Substitutions at the 2-position (e.g., carbonyl in the target vs. carbohydrazide in ) significantly alter reactivity and bioactivity.

Carboxamide vs. Amine Groups :

  • The target’s carboxamide group contrasts with the primary amine in ’s compound. Carboxamides generally exhibit improved metabolic stability and solubility compared to amines, making them preferable in drug design .

Heterocyclic Additions :

  • Compound 21 () incorporates a benzimidazole ring, which enhances planar stacking and enzyme inhibition (e.g., IDO1). The target’s indoline core may offer conformational flexibility for binding diverse targets .

Synthetic Routes :

  • Carboxamide derivatives like the target compound are typically synthesized via coupling reactions (e.g., benzofuran-2-carboxylic acid with amines), as demonstrated for compound 21 (37% yield) . highlights condensation with secondary amines to modify carbohydrazide intermediates, suggesting similar strategies for the target’s synthesis .

Pharmacological and Physicochemical Considerations

  • Enzyme Inhibition Potential: Compound 21’s IDO1 inhibition suggests benzofuran carboxamides may target oxidative enzymes. The target compound’s indoline group could modulate selectivity toward other enzymes (e.g., kinases or proteases) .
  • The target’s carboxamide likely reduces such risks, emphasizing the role of substituents in safety profiles .
  • Spectroscopic Data : While UV/IR/NMR data for the target are unavailable, confirms that benzofuran derivatives are routinely characterized via FTIR and mass spectrometry, ensuring structural fidelity during synthesis .

Research Implications and Gaps

  • However, empirical validation is required.
  • Synthetic Optimization : Lower yields in compound 21 (37%) highlight challenges in carboxamide synthesis, urging optimization for the target compound .
  • Safety and Regulation : underscores the need to evaluate the target’s regulatory status, given structural parallels to controlled substances .

Biological Activity

1-(Benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the molecular formula C18H14N2O3C_{18}H_{14}N_2O_3 and a molecular weight of 306.31 g/mol. The compound features a benzofuran moiety, which is known for its pharmacological potential, particularly in anticancer and anti-inflammatory applications.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. One study demonstrated that derivatives of benzofuran exhibited significant inhibition of human carbonic anhydrase IX (hCA IX), a target often associated with tumorigenicity. The compounds showed submicromolar inhibitory activity with KIK_I values ranging from 0.56 to 0.91 μM, indicating strong potential as therapeutic agents against cancer .

The anticancer activity of benzofuran derivatives, including this compound, is believed to be mediated through several mechanisms:

  • Cell Cycle Arrest : Treatment with these compounds resulted in G2-M phase arrest in MDA-MB-231 breast cancer cells, with a notable increase in cells at the G2-M phase from 10.80% to 32.30% .
  • Apoptosis Induction : Flow cytometry assays indicated that these compounds could significantly increase early and late apoptosis percentages in treated cancer cells .

Antihyperlipidemic Activity

Another area of research focuses on the antihyperlipidemic properties of related benzofuran carboxamide derivatives. In vivo studies using Triton WR-1339-induced hyperlipidemic rats showed that certain derivatives significantly reduced plasma triglycerides and total cholesterol levels while increasing high-density lipoprotein cholesterol (HDL-C) levels by up to 71% . This suggests that similar compounds may hold promise for managing lipid profiles and reducing cardiovascular risks.

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Compound Effect Reference
AnticancerThis compoundG2-M phase arrest; apoptosis induction
AntihyperlipidemicN-(benzoylphenyl)-carboxamide derivativesReduced triglycerides; increased HDL-C
Inhibition of hCA IXBenzofuran derivativesSubmicromolar inhibition (0.56 - 0.91 μM)

Case Study 1: Anticancer Efficacy

In a controlled study, MDA-MB-231 breast cancer cells treated with the compound showed a significant increase in apoptosis markers compared to untreated controls. The study utilized Annexin V/PI staining to quantify apoptotic cells, revealing that treatment led to a substantial rise in early apoptotic cells (from 10% to over 30%) within 24 hours .

Case Study 2: Lipid-Lowering Effects

In another investigation involving hyperlipidemic rats, administration of specific benzofuran derivatives resulted in a marked decrease in low-density lipoprotein cholesterol (LDL-C) levels by over 50%, alongside significant increases in HDL-C levels, suggesting potential for therapeutic applications in dyslipidemia management .

Q & A

Q. What established synthetic routes are available for 1-(benzofuran-2-carbonyl)-N-methylindoline-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step processes:

  • Step 1: Preparation of benzofuran-2-carboxylic acid via C-H arylation or condensation reactions (e.g., using diethyl bromomalonate with iodosalicylaldehyde precursors) .
  • Step 2: Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides) for coupling with N-methylindoline-2-carboxamide.
  • Step 3: Purification via column chromatography and characterization by NMR and mass spectrometry.
    Key Considerations: Optimize reaction temperature (100–150°C) and solvent (DMF with NaOEt) to improve coupling efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H/13^13C NMR: Confirm regiochemistry of the benzofuran and indoline moieties. For example, 1^1H NMR signals at δ 7.2–8.1 ppm indicate aromatic protons, while N-methyl groups appear at δ 3.0–3.5 ppm .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) and amide N-H bends (~3300 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]+^+ for C20_{20}H17_{17}N2_2O3_3: 333.1239) .

Q. What initial biological assays are recommended for evaluating its activity?

Methodological Answer:

  • Lipid-Lowering Assays: Test in hyperlipidemic rat models by measuring plasma triglyceride levels (e.g., compounds with IC50_{50} < 10 µM warrant further study) .
  • Antimicrobial Screening: Use broth microdilution assays against Mycobacterium tuberculosis (MIC ≤ 25 µg/mL considered active) .
  • Cytotoxicity: Employ MTT assays on HepG2 cells to rule out nonspecific toxicity (IC50_{50} > 50 µM preferred) .

Advanced Research Questions

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Molecular Docking: Map interactions with target proteins (e.g., PPAR-α for lipid-lowering activity). Use AutoDock Vina to identify key binding residues (e.g., hydrogen bonds with Tyr314) .
  • QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with a test set (R2^2 > 0.7 indicates robustness) .
  • ADMET Prediction: Employ SwissADME to optimize pharmacokinetics (e.g., bioavailability score > 0.55) .

Q. What strategies resolve contradictory bioactivity data across studies?

Methodological Answer:

  • Assay Replication: Repeat experiments in triplicate under standardized conditions (e.g., RPMI-1640 media, 5% CO2_2) .
  • Purity Verification: Confirm compound integrity via HPLC (purity ≥ 95%) and LC-MS to detect degradation products .
  • Target Validation: Use CRISPR/Cas9 knockout models to confirm specificity (e.g., CB1 receptor for neuroactive derivatives) .

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Continuous Flow Reactors: Improve efficiency by reducing reaction time (e.g., from 24h to 2h) and enhancing mixing .
  • Catalyst Screening: Test Pd(OAc)2_2/Xantphos systems for C-H arylation (yield improvement from 45% to 78%) .
  • Solvent Optimization: Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to reduce waste .

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